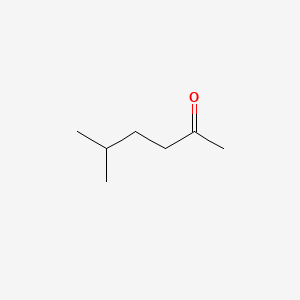
5-Methyl-2-hexanone
Cat. No. B1664664
Key on ui cas rn:
110-12-3
M. Wt: 114.19 g/mol
InChI Key: FFWSICBKRCICMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03943260
Procedure details


f. 2,5-Dimethyl-3,6-diisobutyl-pyrazine was prepared by first forming 5-methyl-3-oximino-2-hexanone by reacting 5-methyl-2-hexanone with nitrosyl chloride according to the method of BOUVEAULT (loc.cit.). The autocondensation of two moles of the imino-ketone in the presence of zinc and acetic acid [according to the method described in Chimia 11, 310 (1957)] yielded 2,5-dimethyl-3,6-diisobutyl-pyrazine which had a b.p. of 69°-70°C./0.01 mm. Hg.


Name
nitrosyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:10])[CH2:3][C:4](=[N:8]O)[C:5](=O)[CH3:6].[CH3:11][CH:12]([CH3:18])[CH2:13][CH2:14][C:15](=O)[CH3:16].[N:19](Cl)=O.N=C=O>[Zn].C(O)(=O)C>[CH3:6][C:5]1[C:4]([CH2:3][CH:2]([CH3:10])[CH3:1])=[N:8][C:15]([CH3:16])=[C:14]([CH2:13][CH:12]([CH3:18])[CH3:11])[N:19]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC(C(C)=O)=NO)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CCC(C)=O)C
|
Step Three
|
Name
|
nitrosyl chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
2 mol
|
|
Type
|
reactant
|
|
Smiles
|
N=C=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NC(=C(N=C1CC(C)C)C)CC(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
